3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide
Description
The compound 3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide is a pyrimidoindole derivative characterized by a fused bicyclic core (pyrimidine and indole rings) with a fluorine substituent at the 8-position and a sulfamoylphenethyl-propanamide side chain. The 8-fluoro substitution likely enhances metabolic stability and lipophilicity, while the sulfamoyl group may contribute to solubility and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O4S/c22-14-3-6-17-16(11-14)19-20(26-17)21(29)27(12-25-19)10-8-18(28)24-9-7-13-1-4-15(5-2-13)32(23,30)31/h1-6,11-12,26H,7-10H2,(H,24,28)(H2,23,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCBFVNMMNRUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its interaction with various biological targets.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN4O2 |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1105248-78-9 |
| Key Functional Groups | Fluoro, Sulfonamide |
The compound features a pyrimidoindole core which is known for its diverse biological activities. The incorporation of a sulfonamide group is significant as sulfonamides are recognized for their antibacterial and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Pyrimidoindole Core : This step often utilizes cyclization reactions involving appropriate precursors.
- Introduction of the Fluoro Group : Fluorination is achieved through electrophilic substitution methods.
- Formation of the Sulfonamide Linkage : This involves the reaction of an amine with a sulfonyl chloride under controlled conditions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The sulfonamide moiety suggests potential inhibition of carbonic anhydrase or other related enzymes, while the pyrimidoindole core may modulate signaling pathways associated with cancer and inflammation.
In Vitro Studies
Recent studies have demonstrated that compounds structurally similar to this compound exhibit varying degrees of inhibitory activity against cyclooxygenase (COX) enzymes:
| Compound | COX-I IC50 (μM) | COX-II IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Celecoxib | 0.78 | 0.52 | 9.51 |
| PYZ16 | 22.25 | 0.52 | 10.73 |
These findings indicate that related compounds can possess selective inhibitory effects on COX-II, which is crucial for developing anti-inflammatory drugs.
Case Studies
A study by Hwang et al. highlighted the anti-inflammatory potential of various pyrimidoindole derivatives, including those similar to our compound. The in vivo anti-inflammatory activity was assessed through models that demonstrated significant inhibition percentages when compared to standard treatments like Celecoxib.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidoindole derivatives (Table 1), focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Findings
Substituent Effects on Bioactivity: The 8-fluoro substitution in the target compound and is associated with improved metabolic stability compared to the 8-methyl group in , which may reduce oxidative degradation .
The sulfamoyl group increases water solubility relative to the ethoxy group in or methoxy in , which may improve pharmacokinetics in polar biological matrices .
Structural Insights from Crystallography :
- The X-ray diffraction (XRD) data for reveals a planar pyrimidoindole core with a dihedral angle of 12.3° between the indole and pyrimidine rings, facilitating π-stacking with aromatic residues in enzyme active sites . This structural feature is likely conserved in the target compound.
Research Implications
- The target compound’s sulfamoylphenethyl moiety positions it as a candidate for targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), unlike or , which lack this functional group .
- Comparative studies with suggest that replacing the thioacetamide linker with a propanamide chain (as in the target compound) could reduce off-target redox interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
